1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-methyl-3-nitrophenyl group
Scientific Research Applications
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds react with nucleophiles such as hydroxyl groups and amines . These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of the compound is replaced by the isocyanate group of HNCO . This reaction leads to the formation of 4-Methyl-3-nitrophenyl isocyanate and typically an alcohol byproduct .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution suggests that it may influence pathways involving hydroxyl or amine groups . The downstream effects of these interactions would depend on the specific roles of these groups in the affected pathways.
Result of Action
The formation of 4-methyl-3-nitrophenyl isocyanate and an alcohol byproduct suggests that the compound could potentially alter the chemical environment within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with maleimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 1-(4-methyl-3-aminophenyl)-1H-pyrrole-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-carboxy-3-nitrophenyl)-1H-pyrrole-2,5-dione.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-1H-pyrrole-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
1-(4-nitrophenyl)-1H-pyrrole-2,5-dione: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
1-(3-nitrophenyl)-1H-pyrrole-2,5-dione: The position of the nitro group is different, leading to variations in its chemical and biological behavior.
Uniqueness
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPWKCGMFGHEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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